

Application Notes and Protocols for 4-(Difluoromethylthio)aniline in Materials Science

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Compound of Interest

Compound Name: 4-(Difluoromethylthio)aniline

Cat. No.: B1364554

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Foreword: A Forward-Looking Perspective on a Novel Building Block

To our fellow researchers, scientists, and innovators,

The document you are about to read concerns **4-(Difluoromethylthio)aniline** (CAS No. 24933-60-6), a fluorinated aromatic amine with significant, yet largely untapped, potential in materials science. It is crucial to state from the outset that while this compound is available commercially for research and development, its specific applications in polymer chemistry and advanced materials are emerging and not yet extensively documented in peer-reviewed literature.

Therefore, this guide is structured not as a retrospective of established applications, but as a forward-looking technical note. By combining a deep understanding of the constituent functional groups—the reactive aniline moiety and the unique difluoromethylthio ($-\text{SCF}_2\text{H}$) group—with established protocols for analogous compounds, we aim to provide a scientifically rigorous framework for your research. Our goal is to equip you with the foundational knowledge and experimental logic required to pioneer the use of this promising intermediate. We will explain the causality behind experimental design, drawing parallels from well-studied systems to illuminate a path for innovation.

Section 1: Introduction to 4-(Difluoromethylthio)aniline

4-(Difluoromethylthio)aniline is a specialized chemical intermediate distinguished by an aniline backbone substituted with a difluoromethylthio group at the para-position. This structure offers two key reactive sites for materials synthesis: the primary amine (-NH₂) and the aromatic ring, which is electronically influenced by the -SCF₂H substituent.

The introduction of fluorine-containing groups into organic molecules is a proven strategy for modulating the physicochemical properties of the resulting materials. The -SCF₂H group, in particular, is gaining attention as a compelling alternative to the more common trifluoromethyl (-CF₃) or trifluoromethylthio (-SCF₃) moieties.

Physicochemical Properties

A summary of the known properties of **4-(Difluoromethylthio)aniline** is presented below. This data is essential for designing reaction conditions, selecting appropriate solvents, and ensuring safe handling.

Property	Value	Reference(s)
CAS Number	24933-60-6	[1][2][3]
Molecular Formula	C ₇ H ₇ F ₂ NS	[2][3]
Molecular Weight	175.2 g/mol	[3]
Appearance	Liquid	[4]
Boiling Point	64°C @ 0.01 mmHg	[3]
Polar Surface Area	28.54 Å ²	[4]
Index of Refraction	1.553	[4]
Storage	Store in a tightly sealed container in a dry, cool, and well-ventilated place.	[4]

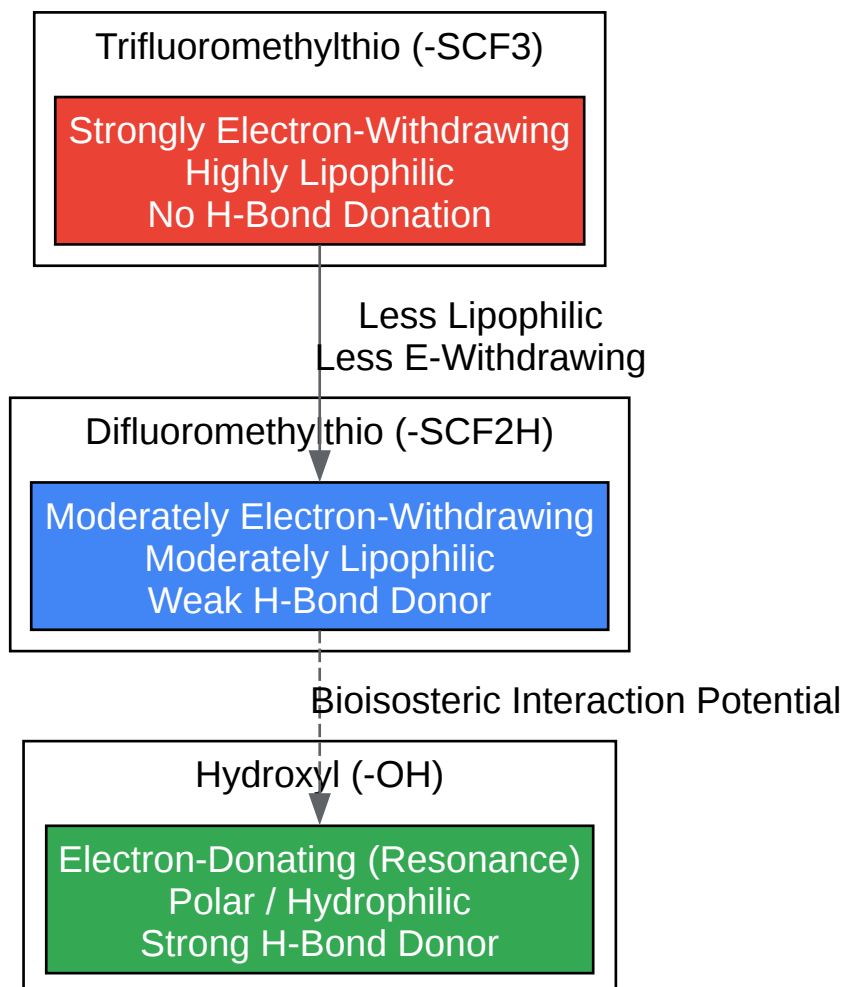
The Scientific Rationale: Why the -SCF₂H Group is Significant

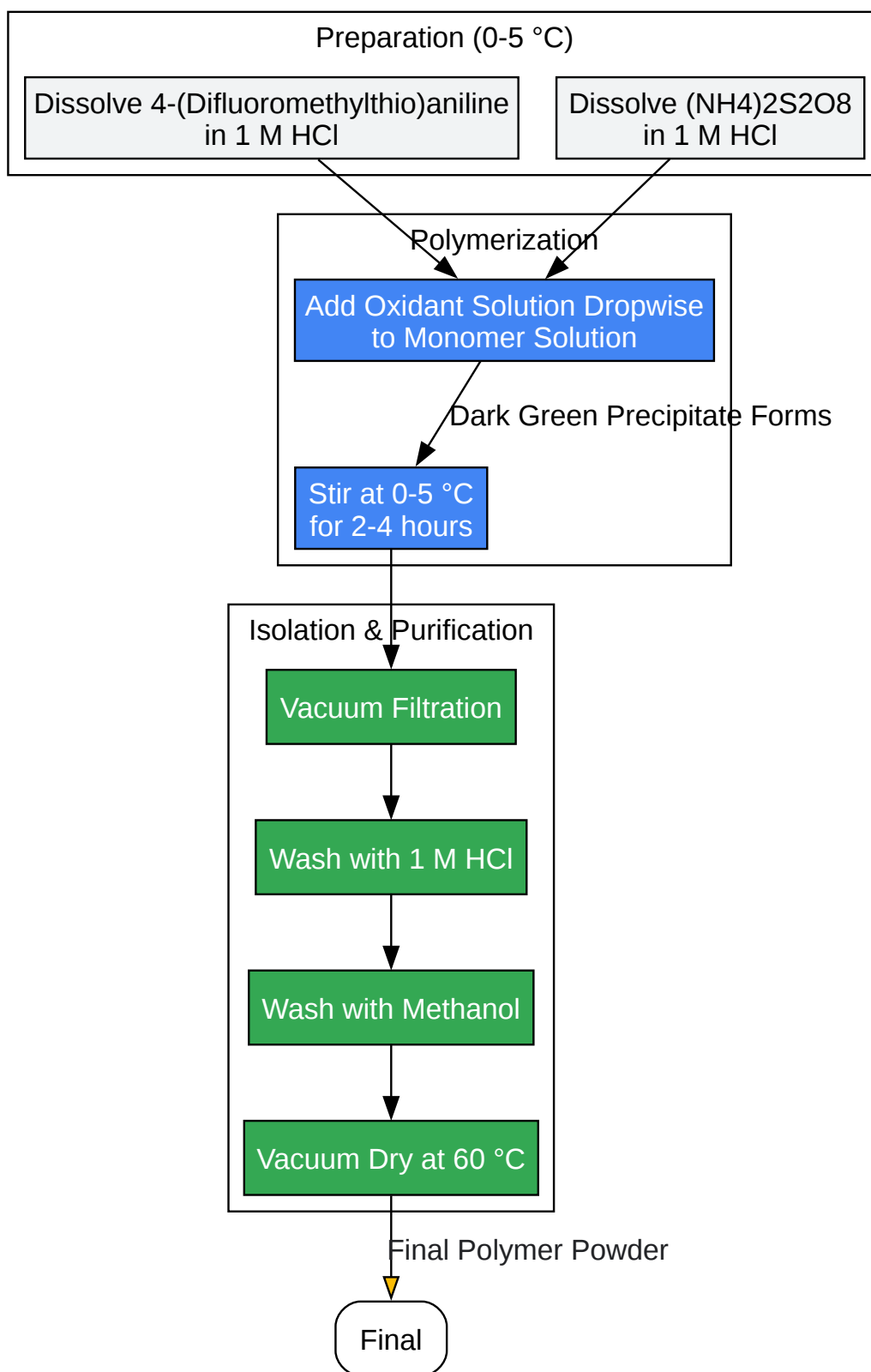
The difluoromethylthio group imparts a unique combination of properties that are highly relevant to materials science. Understanding these is key to predicting its influence on a polymer backbone or a functional coating.

- **Lipophilic Hydrogen-Bond Donor:** The proton on the difluoromethyl group is weakly acidic, allowing the -SCF₂H moiety to act as a lipophilic hydrogen-bond donor. This is a distinct feature not present in -SCF₃ groups and can be exploited to introduce specific intermolecular interactions, potentially influencing polymer chain packing, adhesion, or affinity for specific substrates.^[5]
- **Bioisostere of Hydroxy/Thio Groups:** In biological contexts, the -SCF₂H group is considered a bioisostere of hydroxyl or thiol groups, capable of forming similar interactions.^[5] In materials science, this suggests it could be used to mimic these functionalities while offering enhanced stability or different electronic characteristics.
- **Modulated Electronic Effects & Lipophilicity:** Compared to the intensely electron-withdrawing and highly lipophilic trifluoromethylthio (-SCF₃) group, the difluoromethylthio (-SCF₂H) group is less lipophilic and less electron-withdrawing.^[5] This "tuned" electronic profile allows for finer control over the reactivity of the aniline nitrogen and the electronic properties (e.g., conductivity, bandgap) of the final material.

The following diagram illustrates the conceptual differences between these key fluorinated groups.

Comparison of Key Fluorinated Functional Groups





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